
Olvanil
Overview
Description
Chemically, olvanil (C₂₆H₄₃NO₃; molecular weight: 417.63 g/mol) is characterized by a long aliphatic side chain (R ≥ C16), which contributes to its non-irritating properties and enhanced oral bioavailability . Its EC₅₀ for TRPV1 activation is 0.7 nM, comparable to capsaicin, but it acts as a partial agonist with superior desensitization effects on TRPV1-mediated nociceptive signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olvanil can be synthesized through a lipase-catalyzed reaction in organic solvents. The release rate of vanillylamine from its hydrochloride salt is the limiting step in this synthesis. When the tertiary amine base concentration (N,N-diisopropylethylamine) is increased, the initial rate of amide synthesis increases proportionally. At a 12 molar excess of N,N-diisopropylethylamine and 30 minutes of preincubation, both the initial rate and total conversion are optimized .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the lipase-catalyzed synthesis method mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Olvanil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: this compound can participate in substitution reactions, particularly involving its amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amide group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions may produce different amide derivatives.
Scientific Research Applications
Olvanil has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving TRPV1 channel activation and desensitization.
Mechanism of Action
Olvanil exerts its effects by activating the transient receptor potential vanilloid type-1 (TRPV1) channel. This activation leads to an increase in intracellular calcium concentrations in sensory neurons. This compound is more effective than capsaicin in desensitizing TRPV1 responses to further capsaicin exposure. The anti-hyperalgesic effects of this compound are likely due to its ability to directly desensitize TRPV1 channels in a cannabinoid CB1 receptor-independent fashion .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Olvanil vs. Capsaicin
Key Findings :
- This compound induces sustained TRPV1 desensitization in dorsal root ganglion (DRG) neurons, reducing capsaicin-evoked calcium influx by 60–80% compared to capsaicin’s transient effects .
- In vivo studies in rats demonstrated that intraplantar this compound (1 μg) abolished capsaicin-induced thermal hyperalgesia without causing hyperalgesia itself, unlike capsaicin .
This compound vs. Arvanil
Arvanil, another non-pungent capsaicin analog, shares structural similarities with this compound but differs in its side chain configuration (Fig. 1A in ). Both compounds exhibit TRPV1-independent anticancer effects but diverge in drug interaction profiles.
Key Findings :
- In melanoma cell lines (A375, SK-MEL 28), this compound (10–40 μg/mL) inhibited proliferation without significant cytotoxicity in normal keratinocytes (HaCaT), whereas arvanil reduced HaCaT viability by 50% at 12.5 μg/mL .
- Isobolographic analysis revealed that this compound combined with mitoxantrone (MTX) showed synergy (IC₅₀ₘᵢₓ < IC₅₀ₐdd), but antagonism with cisplatin (CDDP) (IC₅₀ₘᵢₓ > IC₅₀ₐdd). In contrast, arvanil synergized with both MTX and CDDP .
This compound vs. Palmitoylethanolamide (PEA)
PEA, an endogenous fatty acid amide, potentiates this compound’s anticancer effects via TRPV1 modulation .
- Synergy : Co-administration of PEA enhanced this compound’s antiproliferative activity in EFM-19 breast cancer cells by 2-fold, likely via TRPV1 sensitization .
- Mechanism : Unlike PEA, this compound directly activates TRPV1 and suppresses metastasis by stimulating neuro-immune pathways, increasing T-cell infiltration in tumor microenvironments .
Pharmacological and Clinical Implications
Advantages of this compound
- Non-Pungent Profile: Eliminates burning sensation and CGRP release, enabling higher dosing in chronic pain models .
Limitations and Challenges
- Drug Interactions: Antagonism with cisplatin limits its utility in combination chemotherapy for melanoma .
- Solubility : Poor aqueous solubility (<0.2 mg/mL) necessitates formulation optimization for systemic delivery .
Biological Activity
Olvanil is a synthetic compound derived from capsaicin, known for its role as a potent agonist of the vanilloid receptor 1 (VR1), also referred to as transient receptor potential vanilloid 1 (TRPV1). Unlike capsaicin, which is known for its pungency, this compound is characterized as a non-pungent analog. This unique property allows it to be explored for various therapeutic applications, particularly in pain management and cancer treatment.
This compound activates TRPV1 receptors, which are involved in nociception and inflammatory responses. Its action on these receptors has implications for various physiological processes, including:
- Pain modulation : By activating TRPV1, this compound can influence pain pathways.
- Anticancer effects : Research indicates that this compound may inhibit the proliferation and invasion of cancer cells through mechanisms independent of TRPV1 and cannabinoid receptors (CB1) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a comparative study between this compound and its analog arvanil demonstrated that both compounds inhibit the proliferation of malignant melanoma cells in a concentration-dependent manner. Notably, this compound showed more favorable interactions when combined with cisplatin (CDDP) in certain melanoma cell lines compared to arvanil, suggesting a unique efficacy profile .
Table 1: Comparative Anticancer Effects of this compound and Arvanil
Compound | Cell Line | Effect on Proliferation | Interaction with CDDP |
---|---|---|---|
This compound | SK-MEL 28 | Inhibition | Additive |
This compound | FM55M2 | Inhibition | Additive |
Arvanil | SK-MEL 28 | Inhibition | Antagonistic |
Arvanil | FM55M2 | Inhibition | Antagonistic |
Anti-invasive Activity
This compound has also been shown to possess anti-invasive properties in human small cell lung cancer (SCLC) cells. Studies utilizing Boyden chamber invasion assays indicated that both this compound and arvanil exhibited superior anti-invasive activity compared to capsaicin. This effect was mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, rather than through TRPV1 or CB1 receptor pathways .
Table 2: Anti-invasive Activity Comparison
Compound | Cell Type | Anti-invasive Activity |
---|---|---|
This compound | SCLC | High |
Arvanil | SCLC | High |
Capsaicin | SCLC | Moderate |
Other Biological Activities
In addition to its anticancer effects, this compound has demonstrated potential in other areas:
- Antiemetic Properties : Research indicates that this compound may have antiemetic effects, potentially useful in managing nausea associated with chemotherapy .
- Anxiolytic Effects : Studies evaluating the anxiolytic potential of this compound suggest it may influence anxiety-like behaviors in animal models .
Study on Cancer Cell Lines
A pivotal study conducted on various cancer cell lines illustrated that this compound effectively induced apoptosis in malignant cells while sparing normal cells. The exact mechanisms remain under investigation but are thought to involve stress pathways activated by TRPV1 .
Implications for Therapeutics
The dual action of this compound as both an analgesic and an anticancer agent positions it as a promising candidate for further clinical research. Its non-pungent nature allows for better patient tolerance compared to traditional capsaicin treatments.
Q & A
Basic Research Questions
Q. What are the molecular mechanisms underlying Olvanil's interaction with TRPV1 and FAAH, and how can researchers experimentally validate these pathways?
this compound acts as a dual modulator, targeting both TRPV1 (a vanilloid receptor) and fatty acid amide hydrolase (FAAH). To validate these interactions:
- Use in vitro TRPV1 activation assays with calcium imaging or patch-clamp electrophysiology to measure receptor activation .
- For FAAH inhibition, employ enzyme activity assays using substrate analogs (e.g., anandamide) and quantify hydrolysis products via HPLC or fluorescence-based methods .
- Structural analysis (e.g., molecular docking) can elucidate how this compound’s hydrophobic oleoyl chain and vanillyl group enhance binding to TRPV1 and FAAH active sites .
Q. Which experimental models are most suitable for studying this compound’s bioactivity, and what are their limitations?
- Human melanoma cell lines (A375, SK-MEL 28, FM55P/M2): Ideal for anticancer studies. Use dose-response curves (e.g., 0–40 µg/mL) to assess proliferation inhibition via MTT assays. Note that FM55P/M2 lines may show resistance, requiring combinatorial drug testing .
- Primary neuronal cultures: Useful for neuropharmacological studies but may lack the complexity of in vivo systems. Include controls for TRPV1 desensitization .
Q. How should researchers design a literature review to contextualize this compound’s mechanisms within existing studies?
- Prioritize peer-reviewed journals using databases like PubMed or Web of Science. Exclude non-academic sources (e.g., commercial websites) .
- Compare this compound’s FAAH inhibition efficacy with other inhibitors (e.g., URB597) and analyze discrepancies in reported IC50 values .
- Use citation-tracking tools to identify foundational studies on TRPV1 agonists and FAAH modulators .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-response data across different cell lines?
- Case Example: In FM55P/M2 melanoma lines, this compound shows negligible antiproliferative effects at 10 µg/mL, unlike A375/SK-MEL 28 .
- Methodology:
- Validate assay conditions (e.g., incubation time, serum concentration) to rule out experimental variability.
- Perform transcriptomic profiling to identify differential TRPV1/FAAH expression or mutations in resistant lines .
- Use statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance thresholds .
Q. What experimental design principles apply to studying this compound’s synergy with chemotherapeutics like cisplatin?
- Isobolographic Analysis:
- Combine this compound with cisplatin at fixed ratios (e.g., 1:1, 1:2) and calculate combination index (CI) values. CI < 1 indicates synergy .
- Include single-agent and vehicle controls to isolate combinatorial effects.
Q. How can researchers optimize biochemical assays for this compound’s solubility and stability?
- Solubility: Prepare stock solutions in DMSO (20 mg/mL) and dilute in culture media to ensure <0.1% DMSO, which avoids cytotoxicity .
- Stability: Store aliquots at −20°C, shielded from light, and confirm activity via periodic dose-response validation .
Q. What ethical and reproducibility standards are critical for this compound-related research?
- Data Retention: Archive raw data (e.g., cell viability counts, HPLC chromatograms) in repositories like Figshare, adhering to journal policies .
- Reproducibility: Report detailed methods (e.g., cell passage numbers, drug batch IDs) and use publicly available cell lines to minimize variability .
Q. How should researchers frame contradictory findings in publications?
- Example: If this compound’s efficacy varies between TRPV1-positive and -negative cell lines:
- Discuss potential off-target effects (e.g., FAAH-independent pathways) .
- Use sensitivity analyses to quantify the contribution of TRPV1 to observed outcomes .
- Follow reporting guidelines (e.g., CONSORT for preclinical studies) to enhance transparency .
Q. Methodological Resources
- Data Analysis: Use GraphPad Prism for dose-response curves and SynergyFinder for combinatorial studies .
- Ethical Compliance: Refer to ICH guidelines for chemical handling and participant studies (if applicable) .
- Structural Insights: Access this compound’s SMILES string (CCCCCCCC\C=C/CCCCCCCC(=O)NCc1ccc(O)c(OC)c1) for computational modeling .
Properties
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKBPQVWDSATI-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045669 | |
Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-49-5 | |
Record name | Olvanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58493-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olvanil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLVANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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